
7-Allylindoline
Overview
Description
7-Allylindoline is a valuable compound in the field of organic chemistry, particularly known for its role as a synthon in the design of biologically active molecular libraries. The compound features an indoline core with an allyl group attached at the seventh position, making it a significant structural motif for pharmaceutical applications .
Mechanism of Action
Target of Action
It’s known that 7-allylindolines are valuable synthons for designing biologically active molecular libraries . This suggests that they may interact with a variety of biological targets, depending on the specific functional groups attached to the 7-Allylindoline core.
Mode of Action
The mode of action of this compound involves a Lewis acid-catalyzed amino-Claisen rearrangement . This rearrangement is influenced by stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups . The regioselectivity of the process is governed by the substitution pattern on the allyl moiety in 1-N-allylindoline as well as the catalyst loading in the reaction system .
Biochemical Pathways
The compound is synthesized via a lewis acid-catalyzed amino-claisen rearrangement , which is a type of carbon-carbon bond-forming reaction. This suggests that this compound could potentially influence pathways involving carbon-carbon bond formation or rearrangement.
Result of Action
It’s known that 7-allylindolines are valuable synthons for designing biologically active molecular libraries , suggesting that they may have diverse effects depending on the specific functional groups attached to the this compound core.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the amino-Claisen rearrangement of N-allylindolines to 7-allylindolines is influenced by the temperature and the presence of a Lewis acid catalyst . Additionally, the rearrangement is influenced by stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 7-allylindoline involves the amino-Claisen rearrangement of 1-N-allylindolines. This reaction is catalyzed by Lewis acids such as zinc chloride in the presence of N,N-dimethylformamide. The reaction conditions typically involve heating the mixture under argon at temperatures ranging from 120°C to 150°C for about two hours .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The industrial production also focuses on minimizing by-products and ensuring the purity of the final compound .
Chemical Reactions Analysis
Types of Reactions: 7-Allylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various functionalized indoline and indole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
7-Allylindoline is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the design of biologically active compounds for drug discovery.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
7-Methylindoline: Similar structure but with a methyl group instead of an allyl group.
7-Phenylindoline: Features a phenyl group at the seventh position.
7-Ethylindoline: Contains an ethyl group at the seventh position.
Uniqueness: 7-Allylindoline is unique due to the presence of the allyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .
Biological Activity
7-Allylindoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant studies that demonstrate its efficacy against various biological targets.
Synthesis of this compound
The synthesis of this compound typically involves the Lewis acid-catalyzed amino-Claisen rearrangement of 1-N-allylindolines. This method has been shown to be efficient, offering regioselectivity and mild reaction conditions. The rearrangement can tolerate various substituents on the arene ring, which influences the reaction temperature and yield. Specifically, substrates with electron-donating groups undergo rearrangement at lower temperatures compared to those with electron-withdrawing groups .
Table 1: Summary of Synthesis Conditions for this compound
Substrate Type | Reaction Temperature | Yield (%) |
---|---|---|
Electron-donating | Lower than 100°C | Moderate to Good |
Electron-withdrawing | Higher than 100°C | Variable |
Antimicrobial Activity
Research indicates that indoline derivatives, including those containing the allyl group, exhibit significant antimicrobial properties. For instance, compounds with specific substitutions have demonstrated efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected indolin-2-ones are shown in Table 2.
Table 2: Antimicrobial Activity of Indolin-2-ones
Compound | E. coli (MIC mg/ml) | S. aureus (MIC mg/ml) | B. cereus (MIC mg/ml) |
---|---|---|---|
4a | 12.5 | 12.5 | 25 |
4d | 6.25 | 25 | 6.25 |
4g | 3.1 | 12.5 | 25 |
Anticancer Activity
This compound has shown promising results in anticancer assays, particularly against MCF-7 breast cancer cell lines. Studies indicate that certain derivatives exhibit cytotoxicity with IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .
Table 3: Anticancer Activity Against MCF-7 Cell Lines
Compound | IC50 (μM) |
---|---|
4d | 18.42 ± 0.45 |
m-methoxybenzylidene derivative | 1.2 ± 0.4 |
The mechanisms underlying the biological activities of this compound derivatives involve interactions with cellular targets such as DNA and proteins like bovine serum albumin (BSA). For example, compound 4d demonstrated moderate binding affinity to DNA (KSV = M) and strong binding to BSA (Ka = M) . This dual activity underscores the compound's potential as a lead in drug discovery.
Case Study: Anticancer Efficacy
A study conducted by Princiotto et al. investigated the anticancer activity of selected indolin derivatives against MCF-7 cell lines, highlighting the importance of structural modifications in enhancing potency and selectivity . The findings suggest that optimizing substituents on the indoline structure can lead to improved therapeutic profiles.
Case Study: Antimicrobial Properties
In another study focusing on antimicrobial properties, compounds were tested against various bacterial strains, revealing a correlation between structural features and antibacterial efficacy . The results indicated that specific functional groups significantly influence antimicrobial activity.
Properties
IUPAC Name |
7-prop-2-enyl-2,3-dihydro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-8-12-11(9)10/h2-3,5-6,12H,1,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQLKFSZGNOWLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1NCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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